rel-(3R,4R)-1-(tert-butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
rel-(3R,4R)-1-(tert-butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid: is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl group, a trifluoromethyl phenyl group, and a pyrrolidine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3R,4R)-1-(tert-butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the tert-butoxycarbonyl and trifluoromethyl phenyl groups. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: This step often involves the use of tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Introduction of the Trifluoromethyl Phenyl Group: This can be done through nucleophilic substitution reactions using trifluoromethyl benzene derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
rel-(3R,4R)-1-(tert-butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
rel-(3R,4R)-1-(tert-butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-(3R,4R)-1-(tert-butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
rel-(3R,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Similar structure but lacks the trifluoromethyl group.
rel-(3R,4R)-1-(tert-butoxycarbonyl)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid: Similar structure with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in rel-(3R,4R)-1-(tert-butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C17H20F3NO4 |
---|---|
Molecular Weight |
359.34 g/mol |
IUPAC Name |
(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H20F3NO4/c1-16(2,3)25-15(24)21-8-12(13(9-21)14(22)23)10-4-6-11(7-5-10)17(18,19)20/h4-7,12-13H,8-9H2,1-3H3,(H,22,23)/t12-,13-/m0/s1 |
InChI Key |
QCXSJRUEERTHEK-STQMWFEESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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